3,4-Dibromopyridine
Overview
Description
3,4-Dibromopyridine is an organic compound with the molecular formula C₅H₃Br₂N. It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 4th positions of the pyridine ring. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 3,4-Dibromopyridine is the carbon atoms at the 3 and 4 positions of the pyridine ring . These positions are particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring .
Mode of Action
This compound undergoes a nucleophilic aromatic substitution reaction (S N Ar) with ammonia . The ammonia attacks the carbon at the 4-position, which is more deactivated than the 3-position . This attack results in the breakage of the double bond, leading to a loss of aromaticity . This forms a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves, and the double bond reforms, restoring the aromaticity in the ring . This results in a net substitution of a bromine atom with an ammonia group .
Pharmacokinetics
Given its molecular weight of 23689 , it is likely to have good bioavailability
Result of Action
The primary result of this compound’s action is the substitution of a bromine atom with an ammonia group on the pyridine ring . This can significantly alter the chemical properties of the pyridine ring, potentially affecting its interactions with other molecules and its role in various biochemical processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of ammonia is necessary for the compound’s nucleophilic aromatic substitution reaction Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromopyridine can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives. For instance, the bromination of 3-bromopyridine using bromine in the presence of a catalyst such as iron or aluminum bromide can yield this compound. Another method involves the direct bromination of pyridine under controlled conditions to achieve selective substitution at the 3rd and 4th positions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Reduction: Lithium aluminum hydride or other hydride donors are used in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an aminopyridine derivative, while Suzuki-Miyaura coupling produces biaryl compounds.
Scientific Research Applications
3,4-Dibromopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the preparation of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Comparison with Similar Compounds
3-Bromopyridine: A monobrominated derivative of pyridine, used in similar synthetic applications.
4-Bromopyridine: Another monobrominated pyridine derivative with comparable reactivity.
2,3-Dibromopyridine: A dibrominated pyridine with bromine atoms at the 2nd and 3rd positions, exhibiting different reactivity due to the position of the substituents.
Uniqueness: 3,4-Dibromopyridine is unique due to the specific positioning of the bromine atoms, which allows for selective reactions and the formation of distinct products. Its reactivity profile makes it a versatile intermediate in organic synthesis, enabling the construction of a wide variety of complex molecules.
Properties
IUPAC Name |
3,4-dibromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWZGANFCWADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355746 | |
Record name | 3,4-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13534-90-2 | |
Record name | 3,4-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 3,4-dibromopyridine in heterocyclic chemistry?
A1: this compound serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. Its utility stems from the reactivity of the bromine atoms, allowing for site-selective modifications. For example, researchers have successfully employed this compound in palladium-catalyzed reactions to create both 5-azaindoles and 6-azaindoles. [, ] This is achieved by exploiting the differing reactivity of the bromine atoms in this compound under specific reaction conditions.
Q2: Can you elaborate on the site-selective functionalization of this compound in the synthesis of azaindoles and carbolines?
A2: The synthesis of 6-azaindoles utilizes a sequential approach. First, a site-selective Sonogashira reaction with an alkyne targets the bromine atom at the 4-position of this compound. [] Subsequently, a palladium-catalyzed tandem C-N coupling and cyclization with an amine lead to the 6-azaindole core.
Q3: Are there alternative synthetic routes to β- and δ-carbolines starting from this compound?
A3: Yes, a stepwise approach has also been reported. [] This strategy involves a site-selective Suzuki-Miyaura reaction of this compound with o-bromophenylboronic acid. This reaction primarily targets the bromine atom at the 4-position due to the steric hindrance imposed by the adjacent bromine atom at the 3-position. The resulting intermediate then undergoes a copper-catalyzed Ullmann reaction with an appropriate amine, resulting in a double C–N coupling and ultimately yielding the desired β- or δ-carboline.
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